molecular formula C13H21N5O B11733930 2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11733930
M. Wt: 263.34 g/mol
InChI Key: FIDZEWAREYYTOK-UHFFFAOYSA-N
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Description

2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings connected through an ethan-1-ol linker, with a 2-methylpropyl group attached to one of the pyrazole rings. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Linking the Pyrazole Rings: The two pyrazole rings are connected via an ethan-1-ol linker through nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol linker, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of 2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-[4-({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol: Similar structure with a different position of the methyl group.

    2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-3-yl]ethan-1-ol: Similar structure with a different position of the ethan-1-ol linker.

Uniqueness

The uniqueness of 2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol lies in its specific arrangement of functional groups and the presence of the ethan-1-ol linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

2-[4-[[2-(2-methylpropyl)pyrazol-3-yl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H21N5O/c1-11(2)9-18-13(3-4-15-18)8-14-12-7-16-17(10-12)5-6-19/h3-4,7,10-11,14,19H,5-6,8-9H2,1-2H3

InChI Key

FIDZEWAREYYTOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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